molecular formula C15H15NO B14331481 Methanone, bis(2-methylphenyl)-, oxime CAS No. 108714-78-9

Methanone, bis(2-methylphenyl)-, oxime

Cat. No.: B14331481
CAS No.: 108714-78-9
M. Wt: 225.28 g/mol
InChI Key: BJYDQNYKCCLENM-UHFFFAOYSA-N
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Description

Methanone, bis(2-methylphenyl)-, oxime is an organic compound that belongs to the class of oximes. Oximes are characterized by the presence of the functional group R1R2C=NOH, where R1 and R2 can be hydrogen, alkyl, or aryl groups. This particular oxime is derived from methanone, bis(2-methylphenyl)-, which is a ketone with two 2-methylphenyl groups attached to the carbonyl carbon.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methanone, bis(2-methylphenyl)-, oxime typically involves the reaction of methanone, bis(2-methylphenyl)- with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction proceeds as follows:

  • Dissolve methanone, bis(2-methylphenyl)- in ethanol.
  • Add hydroxylamine hydrochloride and sodium acetate to the solution.
  • Heat the mixture under reflux for several hours.
  • Cool the reaction mixture and filter off the precipitated product.
  • Recrystallize the product from ethanol to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves:

  • Using large reactors for the reaction.
  • Employing continuous stirring and temperature control to ensure uniform reaction conditions.
  • Utilizing filtration and recrystallization techniques to purify the product.

Chemical Reactions Analysis

Types of Reactions

Methanone, bis(2-methylphenyl)-, oxime undergoes several types of chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitriles.

    Reduction: The oxime can be reduced to form amines.

    Substitution: The oxime group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitriles.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted oximes or other derivatives.

Scientific Research Applications

Methanone, bis(2-methylphenyl)-, oxime has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for treating certain diseases.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methanone, bis(2-methylphenyl)-, oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound can undergo redox reactions, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Methanone, bis(2-methylphenyl)-, oxime can be compared with other oximes such as:

    Acetone oxime: A simpler oxime with different reactivity and applications.

    Benzophenone oxime: Similar in structure but with different substituents, leading to varied chemical properties.

    Cyclohexanone oxime: Used in the production of caprolactam, a precursor for nylon.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to other oximes.

Properties

CAS No.

108714-78-9

Molecular Formula

C15H15NO

Molecular Weight

225.28 g/mol

IUPAC Name

N-[bis(2-methylphenyl)methylidene]hydroxylamine

InChI

InChI=1S/C15H15NO/c1-11-7-3-5-9-13(11)15(16-17)14-10-6-4-8-12(14)2/h3-10,17H,1-2H3

InChI Key

BJYDQNYKCCLENM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=NO)C2=CC=CC=C2C

Origin of Product

United States

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